4-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
Description
The compound 4-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (hereafter referred to as the "target compound") is a pyrazoline-based derivative featuring a dihydroquinolinone core. Its structure integrates a 4-bromophenyl group on the pyrazoline ring and a 6-chloro-4-phenyl substitution on the quinolinone moiety. Synthesized via a succinic anhydride-mediated coupling reaction (general procedure C1), it achieves a high yield of 91% . The compound's purity exceeds 95% by HPLC analysis, and its structural characterization includes 1H/13C NMR and HRMS data .
Properties
Molecular Formula |
C28H21BrClN3O4 |
|---|---|
Molecular Weight |
578.8 g/mol |
IUPAC Name |
4-[3-(4-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C28H21BrClN3O4/c29-18-8-6-16(7-9-18)23-15-22(32-33(23)24(34)12-13-25(35)36)27-26(17-4-2-1-3-5-17)20-14-19(30)10-11-21(20)31-28(27)37/h1-11,14,23H,12-13,15H2,(H,31,37)(H,35,36) |
InChI Key |
XMGDSIFIWYIZOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Preparation Methods
Modified Skraup Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Aniline derivative + glycerol + H₂SO₄ + oxidizing agent (e.g., Br₂) | Quinoline core formation |
| 2 | Electrophilic chlorination (Cl₂, FeCl₃) | Introduction of chlorine at position 6 |
| 3 | Friedel-Crafts acylation (PhCOCl, AlCl₃) | Phenyl group introduction at position 4 |
Note: Oxidation steps may require stringent control to avoid over-oxidation to quinoline N-oxide derivatives.
Alternative Route via Isatin Derivatives
Pyrazole-Pyrazolone System Synthesis
The 4,5-dihydro-1H-pyrazol-1-yl core with 4-bromophenyl substitution is synthesized via:
Hydrazine-Mediated Cyclization
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | α,β-Unsaturated ketone + hydrazine hydrate | Formation of hydrazone intermediate |
| 2 | Acidic cyclization (HCl, reflux) | Pyrazole ring closure |
| 3 | Bromination (NBS, AIBN) | Introduction of bromine at position 4 |
Example: Reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin yields a pyrazolone intermediate.
Cross-Coupling for Bromophenyl Substitution
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Suzuki coupling: 4-Bromophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Aryl substitution at N1 of pyrazole |
Coupling of Quinoline and Pyrazole Units
The quinoline and pyrazole moieties are linked via:
Heck Coupling
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Quinoline bromide + pyrazole vinyl derivative, Pd(OAc)₂, P(o-tol)₃ | Formation of C–C bond between quinoline C3 and pyrazole C5 |
Nucleophilic Substitution
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Quinoline chloride + pyrazole sodium salt, DMF, 60°C | Alkylation at pyrazole N1 |
Butanoic Acid Chain Incorporation
The 4-oxobutanoic acid chain is introduced via:
Michael Addition
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | α,β-Unsaturated ketone + malonic acid, EtOH, reflux | Formation of butanoic acid backbone |
Ester Hydrolysis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethyl 4-oxobutanoate + NaOH, H₂O/THF | Saponification to carboxylic acid |
Key Reaction Optimization
Oxidation Control
Catalyst Selection
| Reaction | Catalyst | Yield Improvement |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | +15–20% vs. PdCl₂ |
| Heck coupling | Pd(OAc)₂ | Enhanced regioselectivity |
Purification and Characterization
| Step | Method | Purpose |
|---|---|---|
| 1 | Column chromatography (SiO₂, EtOAc/hexane) | Remove unreacted starting materials |
| 2 | Recrystallization (EtOH/H₂O) | Isolate pure product |
| 3 | NMR/HRMS | Confirm structure and purity |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Skraup | High yield for quinoline | Harsh conditions |
| Isatin-based | Milder conditions | Multi-step process |
| Suzuki coupling | High regioselectivity | Expensive catalysts |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, yielding carboxylic acids or amines.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. It can be utilized as a reagent in various organic reactions, facilitating the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with tailored properties.
Biology
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Pyrazole derivatives have been shown to inhibit bacterial growth and cancer cell proliferation through various mechanisms:
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
- Anticancer Potential : Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by targeting specific molecular pathways.
Medicine
The therapeutic potential of this compound is under investigation, particularly for its use in treating cancers and bacterial infections. Ongoing research aims to elucidate its mechanisms of action and optimize its efficacy as a therapeutic agent.
Industry
In industrial applications, this compound may be explored for the development of new materials with specific properties such as polymers or coatings. Its chemical stability and reactivity make it a candidate for various applications in material science.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives against resistant bacterial strains. The results indicated that compounds similar to 4-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid exhibited significant inhibitory effects on bacterial growth, suggesting potential for development into new antibiotics .
Case Study 2: Anticancer Activity
Research focused on the anticancer properties of pyrazole derivatives revealed that compounds structurally related to this acid showed promising results against various cancer cell lines. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis in breast cancer cells .
Summary
The compound This compound presents a rich area for research across multiple disciplines. Its applications in chemistry as a synthetic building block, its biological activities against pathogens and cancer cells, and its potential industrial uses underscore its versatility and importance in ongoing scientific investigations.
Mechanism of Action
The mechanism of action of 4-[5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
- Substituent Position and Halogen Effects: The target compound's 6-chloro group on the quinolinone ring distinguishes it from analogs like 24 and 25, which lack substitutions at this position. Chlorine’s electronegativity may enhance binding affinity in biological systems compared to bromine or hydrogen . Fluorine in 23 introduces distinct electronic effects (e.g., dipole interactions) versus chlorine/bromine, as evidenced by 19F NMR data .
Biological Activity
The compound 4-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule characterized by a unique structure that combines elements of pyrazole , quinoline , and carboxylic acid functionalities. Its molecular formula is with a molecular weight of approximately . This compound has garnered attention due to its potential biological activities, although detailed studies on its mechanisms and therapeutic applications are still emerging.
Structural Features
The structural components of this compound include:
- 4-bromophenyl group : Contributes to the lipophilicity and potential interaction with biological targets.
- 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline moiety : Implicated in various biological activities including antimicrobial and anticancer properties.
Biological Activities
Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections summarize the key findings related to the biological activity of this compound.
Antimicrobial Activity
Compounds containing quinoline and pyrazole structures have been reported to show antimicrobial properties. For instance, derivatives with similar configurations have demonstrated effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The potential mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Compounds with similar scaffolds have been shown to inhibit cancer cell proliferation in vitro. For example, related quinoline derivatives have exhibited cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) . The specific mechanisms by which this compound exerts its anticancer effects remain to be elucidated but may involve apoptosis induction or cell cycle arrest.
The exact mechanisms of action for 4-(5-(4-bromophenyl)-3-(6-chloro-2-oxo-4-phenyldihydroquinolin)) are not fully understood. However, it is hypothesized that it may act as an allosteric modulator on certain receptors or enzymes, which could enhance its pharmacological profile . Interaction studies are crucial for understanding how this compound interacts with biological targets.
Q & A
Basic: What are the recommended synthetic protocols for preparing this compound, and how are intermediates characterized?
Methodological Answer:
The compound is synthesized via multi-step reactions, often using a pyrazoline core formation followed by functionalization. A typical protocol involves:
- General Procedure G (as referenced in structurally analogous syntheses): Condensation of a quinolinone intermediate (e.g., 87 in ) with substituted hydrazines or ketones under reflux in methanol or ethanol.
- Purification: Column chromatography (e.g., 10% methanol:dichloromethyl for compound 22 in ) or flash chromatography.
- Characterization:
Advanced: How can low yields during pyrazoline ring closure be systematically addressed?
Methodological Answer:
Low yields in cyclization steps (e.g., 22% yield for compound 26 in ) may arise from:
- Steric hindrance: Bulky substituents (e.g., 4-chlorophenyl) on the quinolinone or pyrazoline precursors.
- Reaction conditions: Optimize solvent polarity (switch from methanol to DMF for better solubility) and temperature (reflux vs. microwave-assisted heating).
- Catalysis: Introduce Lewis acids (e.g., ZnCl₂) to stabilize transition states.
Validate improvements using TLC/HPLC monitoring and comparative yield tables .
Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Identify proton environments (e.g., pyrazoline CH₂ at δ 2.26–3.89 ppm in ) and confirm aromatic substitution patterns.
- IR: Detect carbonyl (C=O at ~1650 cm⁻¹) and amide (NH at ~3250 cm⁻¹) groups ( ).
- Elemental Analysis: Verify C/H/N ratios (e.g., C 53.94% calculated vs. 53.70% observed in ).
Cross-reference with HRMS for molecular ion validation .
Advanced: How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
Methodological Answer:
- Dynamic effects: Use variable-temperature NMR to assess conformational exchange (e.g., hindered rotation in aryl groups).
- Isotopic labeling: Introduce deuterated analogs to simplify splitting patterns.
- Computational modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level).
For example, unexpected doublets in aromatic regions ( , compound 22) may indicate diastereomeric intermediates requiring chiral chromatography .
Basic: What substituent modifications on the quinolinone or pyrazoline moieties impact bioactivity?
Methodological Answer:
- Electron-withdrawing groups (EWGs): Bromo/chloro substituents (e.g., 4-bromophenyl in ) enhance metabolic stability and target binding.
- Steric effects: Bulky groups (e.g., 6-chloro-2-oxo in the target compound) may hinder enzyme interactions.
Prioritize modifications based on SAR tables from analogs (e.g., compound 16 in showed enhanced activity with dual bromo substituents) .
Advanced: How can pharmacophore models guide the design of analogs with improved potency?
Methodological Answer:
- Feature mapping: Identify critical moieties (e.g., the oxobutanoic acid group as a hydrogen bond acceptor).
- Docking studies: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs).
- Validation: Compare predicted vs. experimental IC₅₀ values for iterative refinement.
Refer to pharmacophore models from non-competitive pyrazoline inhibitors ( ) for scaffold optimization .
Basic: How should stability studies be designed to assess compound degradation under physiological conditions?
Methodological Answer:
- Buffer solutions: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
- Analytical monitoring: Use HPLC at intervals (0, 6, 24, 48 hrs) to track degradation products.
- Mass spectrometry: Identify hydrolyzed fragments (e.g., cleavage of the oxobutanoic acid group).
Reference degradation profiles of similar compounds (e.g., ) for protocol design .
Advanced: What strategies mitigate discrepancies between elemental analysis and theoretical values (e.g., C/H/N deviations)?
Methodological Answer:
- Purification: Re-crystallize from alternative solvents (e.g., ethyl acetate/hexane vs. dichloromethane) to remove residual salts.
- Microanalysis calibration: Use certified standards (e.g., acetanilide) to validate instrument accuracy.
- Hydrate/solvate identification: Perform TGA/DSC to detect bound solvents affecting elemental ratios.
For example, compound 14 in showed a 0.24% C deviation due to residual methanol .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition: Screen against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorometric or colorimetric assays.
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa or MCF-7).
- Binding affinity: Surface plasmon resonance (SPR) for receptor-ligand interaction kinetics.
Use positive controls from structurally related compounds (e.g., ’s antimicrobial analogs) .
Advanced: How can computational methods predict metabolic pathways and toxicity risks?
Methodological Answer:
- Metabolite prediction: Use software like GLORY or MetaPrint2D to identify likely Phase I/II metabolites (e.g., oxidative dehalogenation or glucuronidation).
- Toxicity profiling: Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks.
- In silico validation: Cross-check with databases like PubChem’s BioAssay for known toxicophores.
For example, the bromophenyl group may pose bioaccumulation risks requiring further in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
